

Comparative Analysis of Picfeltarraenin Bioactives: A Focus on Picfeltarraenin IA

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Compound of Interest

Compound Name: *Picfeltarraenin IV*

Cat. No.: *B1632476*

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A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research conducted on **Picfeltarraenin IV** and Picfeltarraenin IA. While Picfeltarraenin IA has been the subject of detailed investigations into its anti-inflammatory properties, a notable lack of publicly available experimental data on the bioactivity of **Picfeltarraenin IV** prevents a direct comparative analysis.

This guide, therefore, provides a detailed overview of the bioactivity of Picfeltarraenin IA, supported by experimental data and protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. The limited information available for **Picfeltarraenin IV** is also summarized.

Picfeltarraenin IA: An Anti-Inflammatory Triterpenoid

Picfeltarraenin IA, a triterpenoid extracted from the plant *Picria fel-terrae* Lour, has demonstrated significant anti-inflammatory effects.[1] It has been identified as an acetylcholinesterase (AChE) inhibitor and is suggested to have potential applications in the treatment of herpes infections, cancer, and inflammation.[2]

Quantitative Bioactivity Data of Picfeltarraenin IA

The anti-inflammatory effects of Picfeltarraenin IA have been quantified in studies using human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.

[1][3][4]

Table 1: Effect of Picfeltaarraenin IA on Cell Viability in A549 Cells^[1]

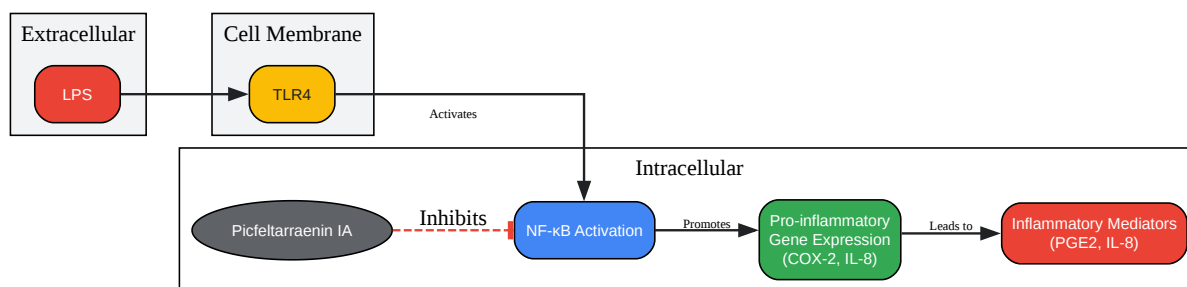
Treatment	Concentration (μmol/l)	Cell Viability (%)
Control	-	100
Picfeltaarraenin IA	0.1	No significant change
1	No significant change	
10	No significant change	
100	Significant decrease	
LPS	10 μg/ml	~60% (at 12h)
LPS + Picfeltaarraenin IA	10 μg/ml + 0.1	Significant increase vs. LPS alone
10 μg/ml + 1	Significant increase vs. LPS alone	
10 μg/ml + 10	Significant increase vs. LPS alone	

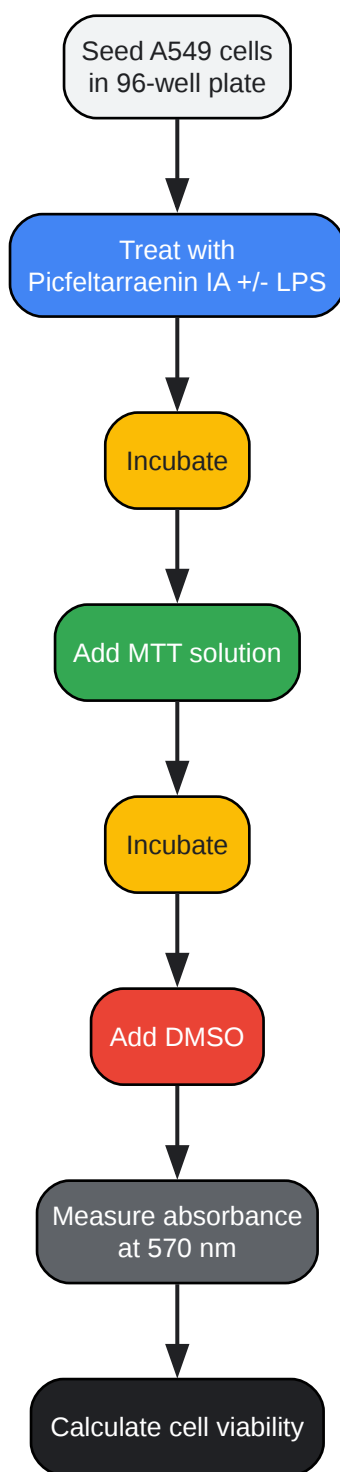
Table 2: Inhibition of LPS-Induced Inflammatory Mediators by Picfeltaarraenin IA in A549 Cells^[1]

Inflammatory Mediator	Picfeltaarraenin IA Concentration (μmol/l)	Inhibition (%)
IL-8 Production	1	~31
10	~50	
PGE2 Production	1	
10	~48	
COX-2 Expression	0.1 - 10	

Signaling Pathway of Picfeltaarraenin IA

Picfeltaenine IA exerts its anti-inflammatory effects by inhibiting the nuclear factor- κ B (NF- κ B) signaling pathway. In lipopolysaccharide (LPS)-stimulated A549 cells, Picfeltaenine IA suppresses the activation of NF- κ B, which in turn downregulates the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and prostaglandin E2 (PGE2).^{[1][3][4]} The signaling cascade is initiated by the binding of LPS to Toll-like receptor 4 (TLR4).^[1]





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